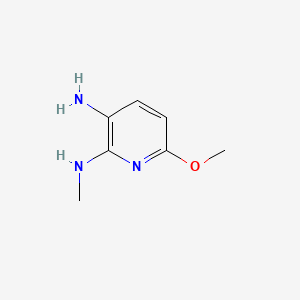

6-methoxy-N2-methylpyridine-2,3-diamine

Descripción

Significance of Pyridine (B92270) Scaffolds in Modern Chemical Synthesis and Materials Science

The pyridine ring, a nitrogen-containing heterocycle isosteric with benzene, is a cornerstone in the design and synthesis of functional molecules. nih.gov Its presence is ubiquitous in a vast array of clinically useful agents and is a privileged scaffold in medicinal chemistry research. nih.govrsc.org The nitrogen atom in the pyridine ring imparts distinct properties, such as increased polarity and the ability to act as a hydrogen bond acceptor, which can enhance the solubility and bioavailability of less soluble compounds. researchgate.net This has led to the incorporation of the pyridine nucleus in over 7000 existing drug molecules of medicinal importance. nih.gov

In addition to pharmaceuticals, pyridine derivatives are integral to materials science. They serve as crucial ligands in organometallic chemistry and asymmetric catalysis. nih.gov Their unique electronic properties also make them valuable components in the creation of functional nanomaterials and dyes. researchgate.netnih.gov The versatility of the pyridine scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of its electronic and steric properties for specific applications. researchgate.net

Importance of Diamine Functionalities in Heterocyclic Chemistry

Diamine functionalities, particularly vicinal diamines (1,2-diamines), are fundamental building blocks in organic synthesis. researchgate.netwikipedia.org This structural motif is present in a wide variety of biologically active natural products and synthetic compounds. researchgate.netucl.ac.uk The presence of two amino groups allows for the construction of complex molecular architectures, including the formation of various nitrogen-containing heterocycles. researchgate.netnih.gov

Diamines are extensively used as monomers in the preparation of polymers such as polyamides, polyimides, and polyureas. wikipedia.org In the realm of coordination chemistry, they are highly effective ligands, capable of forming stable complexes with a variety of metal ions. wikipedia.org The development of catalytic asymmetric methods for the synthesis of enantioenriched 1,2-diamines is an active area of research, as these chiral molecules are invaluable in the synthesis of chiral ligands and organocatalysts. rsc.org

Contextualization of 6-methoxy-N2-methylpyridine-2,3-diamine within Heterocyclic Research

This compound is a substituted pyridine derivative that incorporates both a methoxy (B1213986) group and a vicinal diamine functionality. europa.eu Its primary and well-documented application is in the cosmetics industry as a precursor in oxidative hair dye formulations. europa.eusmolecule.com In this context, it acts as a "coupler" or "secondary intermediate" that reacts with a "primary intermediate" in the presence of an oxidizing agent, such as hydrogen peroxide, to form the final dye molecule. europa.eusmolecule.com

The molecular structure of this compound, featuring a pyridine ring, suggests potential for broader applications. The presence of the pyridine scaffold and amine groups hints at the possibility of its use as a scaffold in drug discovery efforts. smolecule.com Similarly, its aromatic nature indicates that it could have applications in the development of new materials with specific properties, though research in these areas is currently limited. smolecule.com

Below is a table summarizing the key identification and physicochemical properties of this compound and its common salt forms.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 2,3-Pyridinediamine, 6-methoxy-N2-methyl- |

| CAS Number (dihydrochloride) | 83732-72-3 |

| Molecular Formula (dihydrochloride) | C₇H₁₁N₃O·2HCl |

| Molecular Weight (dihydrochloride) | 226.11 g/mol |

| Physical Form | Fine grey-violet powder |

Scope and Research Objectives for this compound within Academic Inquiry

The current body of academic and industrial research on this compound is predominantly focused on its application and safety assessment as a cosmetic ingredient. europa.eu The primary research objective has been to evaluate its efficacy and safety for use in hair dye formulations. europa.eu This includes studies on its chemical stability, percutaneous absorption, and potential for genotoxicity. europa.eu

While the fundamental pyridine and diamine structures suggest a broader potential, dedicated academic inquiry into other applications of this compound appears to be an underexplored area. Future research could aim to:

Investigate its potential as a building block in the synthesis of novel heterocyclic compounds.

Explore its coordination chemistry with various metal ions for potential catalytic or material science applications.

Evaluate its biological activity as a scaffold for the development of new pharmaceutical agents, leveraging the known bioactivity of other pyridine derivatives. smolecule.com

Such research would expand the utility of this compound beyond its current application and contribute to the broader understanding of substituted pyridine-diamine systems in organic chemistry.

Structure

3D Structure

Propiedades

IUPAC Name |

6-methoxy-2-N-methylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-9-7-5(8)3-4-6(10-7)11-2/h3-4H,8H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCBPVDYYNJHSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=N1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80420888 | |

| Record name | 6-Methoxy-N~2~-methylpyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90817-34-8 | |

| Record name | 3-Amino-2-methylamino-6-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90817-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-N~2~-methylpyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-2-N-methylpyridine-2,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation of 6 Methoxy N2 Methylpyridine 2,3 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

One-dimensional NMR provides foundational information about the different chemical environments of the hydrogen and carbon atoms within the molecule. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a nucleus.

Proton (¹H) NMR: The ¹H NMR spectrum of 6-methoxy-N2-methylpyridine-2,3-diamine is expected to show distinct signals for each type of proton. The methylamino group's protons typically appear as a singlet in the range of 2.8 to 3.0 ppm. smolecule.com The methoxy (B1213986) group protons would also produce a singlet, generally further downfield. The two protons on the pyridine (B92270) ring are in different environments and would appear as two distinct signals, likely doublets due to coupling with each other, in the aromatic region of the spectrum. The protons on the amine groups (-NH and -NH₂) often appear as broad signals whose chemical shifts can vary depending on solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Pyridine-H (C4-H) | ~7.0 - 7.5 | Doublet (d) | Coupled to C5-H. |

| Pyridine-H (C5-H) | ~6.0 - 6.5 | Doublet (d) | Coupled to C4-H. |

| Methoxy (-OCH₃) | ~3.8 - 4.0 | Singlet (s) | Typical range for aryl methoxy groups. |

| N-Methyl (-NHCH₃) | ~2.8 - 3.0 | Singlet (s) | Consistent with literature values for methylamino groups on a pyridine ring. smolecule.com |

| N-Methyl Amine (-NHCH₃) | Variable | Broad Singlet (br s) | Chemical shift is solvent and concentration dependent. |

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. A signal is expected for each of the seven unique carbon atoms in the molecule. The carbon of the methoxy group is typically found around 53-56 ppm. The N-methyl carbon would appear further upfield. The five carbons of the pyridine ring would resonate in the downfield region (90-160 ppm), with those bonded directly to heteroatoms (oxygen and nitrogen) showing the largest chemical shifts.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C2 | ~155 - 160 | Attached to two nitrogen atoms. |

| C3 | ~135 - 140 | Attached to a nitrogen atom. |

| C4 | ~120 - 125 | Aromatic CH. |

| C5 | ~95 - 105 | Aromatic CH, shielded by adjacent methoxy group. |

| C6 | ~160 - 165 | Attached to nitrogen and oxygen. |

| Methoxy (-OCH₃) | ~53 - 56 | Aliphatic carbon attached to oxygen. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR identifies the types of atoms present, 2D NMR experiments reveal how they are connected.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a clear cross-peak would be observed between the signals of the two aromatic protons on C4 and C5, confirming their adjacency on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. It would show cross-peaks connecting the C4-H proton signal to the C4 carbon signal, the C5-H proton signal to the C5 carbon signal, the methoxy protons to the methoxy carbon, and the N-methyl protons to the N-methyl carbon. This allows for unambiguous assignment of the carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for mapping the complete carbon skeleton by showing correlations between protons and carbons that are two or three bonds away. Key expected correlations include:

The methoxy protons (-OCH₃) to the C6 carbon of the pyridine ring.

The N-methyl protons (-NHCH₃) to the C2 carbon of the ring.

The C4 proton to the C2, C3, and C5 carbons.

The C5 proton to the C3, C4, and C6 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies atoms that are close in space, regardless of their bonding connectivity. A NOESY spectrum would show correlations between the N-methyl protons and the C4 proton, and between the methoxy protons and the C5 proton, confirming their respective positions on the ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS measures the mass of a molecule with very high precision (typically to four or five decimal places). This allows for the determination of the exact molecular formula. The free base form of this compound has a molecular formula of C₇H₁₁N₃O. HRMS analysis would confirm this by matching the experimentally measured exact mass to the theoretical calculated mass (153.08966 Da). This technique is invaluable for distinguishing between compounds that have the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) for Structural Information from Fragmentation

In tandem mass spectrometry (MS/MS), a specific ion (the precursor or parent ion) is selected and fragmented into smaller product or daughter ions. The resulting fragmentation pattern provides a fingerprint that is characteristic of the molecule's structure. For the protonated molecule [M+H]⁺ (m/z 154), characteristic fragmentation pathways would likely involve the loss of stable neutral molecules or radicals from the substituent groups. For its dihydrochloride (B599025) salt, analysis may show an ion corresponding to the intact molecule, as well as fragments resulting from the sequential loss of hydrogen chloride (HCl). smolecule.com

Interactive Data Table: Expected MS Fragmentation

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Interpretation |

|---|---|---|---|

| 226 [M(dihydrochloride)]⁺ | 190 | HCl | Loss of one hydrogen chloride molecule. smolecule.com |

| 190 | 154 | HCl | Loss of the second hydrogen chloride molecule, yielding the protonated free base. smolecule.com |

| 154 [M+H]⁺ | 139 | •CH₃ | Loss of a methyl radical from either the methoxy or N-methyl group. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR and UV-Vis spectroscopy provide information about the functional groups present in a molecule and its electronic properties, respectively.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. Specific bonds absorb infrared radiation at characteristic frequencies (measured in wavenumbers, cm⁻¹), allowing for the identification of functional groups. For this compound, the IR spectrum would display characteristic absorption bands confirming the presence of its key structural features. The amino groups are expected to produce N-H stretching vibrations in the 3300 to 3500 cm⁻¹ region. smolecule.com

Interactive Data Table: Characteristic IR Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary & Secondary Amines | 3300 - 3500 (medium-strong, often multiple bands) smolecule.com |

| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 (weak-medium) |

| C-H Stretch (Aliphatic) | -OCH₃, -NHCH₃ | 2850 - 2980 (medium) |

| C=C and C=N Stretch | Pyridine Ring | 1500 - 1650 (medium-strong) |

| N-H Bend | Amines | 1580 - 1650 (medium) |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. The substituted pyridine ring acts as a chromophore. The presence of electron-donating groups (auxochromes) like the amino and methoxy groups causes a shift in the absorption maxima to longer wavelengths (a bathochromic or red shift) compared to unsubstituted pyridine. The compound is expected to show a primary absorption maximum around 241 nm, corresponding to π → π* electronic transitions within the aromatic system. smolecule.com

Vibrational Mode Analysis in Infrared Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the specific vibrational modes of its constituent bonds.

The presence of primary and secondary amine groups is readily confirmed by the appearance of N-H stretching vibrations, typically observed in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations of the pyridine ring are expected in the 3000-3100 cm⁻¹ range. Furthermore, the C-N stretching vibrations of the aromatic amine and the aliphatic methylamine (B109427) will produce distinct signals. The methoxy group (-OCH₃) will also give rise to characteristic C-H stretching and bending vibrations, as well as a strong C-O stretching band.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretching | 3300 - 3500 | Primary and Secondary Amine |

| Aromatic C-H Stretching | 3000 - 3100 | Pyridine Ring |

| Aliphatic C-H Stretching | 2850 - 3000 | Methoxy and Methyl Groups |

| C=C and C=N Stretching | 1400 - 1600 | Pyridine Ring |

| C-N Stretching | 1250 - 1350 | Aromatic and Aliphatic Amines |

| C-O Stretching | 1000 - 1300 | Methoxy Group |

Electronic Absorption Studies by UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π → π* and n → π* electronic transitions within the substituted pyridine ring.

The presence of electron-donating groups, such as the amino and methoxy substituents, on the pyridine ring influences the energy of these transitions, often resulting in a bathochromic (red) shift to longer wavelengths compared to the parent pyridine molecule. The primary absorption maximum for this compound is a key identifier. Theoretical calculations and empirical observations of similar substituted pyridines aid in the precise assignment of the observed electronic transitions. capes.gov.br

| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |

|---|---|---|

| π → π | 200 - 400 | Substituted Pyridine Ring |

| n → π | > 300 | Heteroatoms (N, O) |

Chromatographic Methods for Purity Assessment and Mixture Analysis in Research

Chromatographic techniques are indispensable for separating and quantifying the components of a mixture. In the context of this compound, these methods are crucial for determining its purity and for analyzing its presence in complex research samples.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile compounds like this compound. By utilizing a stationary phase with specific chemical properties and a liquid mobile phase, HPLC can effectively separate the target compound from impurities and by-products.

Reversed-phase HPLC, employing a nonpolar stationary phase (such as C18) and a polar mobile phase, is a common approach for analyzing aminopyridine derivatives. The retention time of the compound is a characteristic parameter under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature). Quantification is typically achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance. The high resolution and sensitivity of HPLC make it an ideal method for detecting and quantifying even trace amounts of impurities. sielc.comhelixchrom.com

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC can be employed for the analysis of more volatile starting materials, reaction by-products, or degradation products.

For the analysis of aminopyridines, derivatization is sometimes employed to increase their volatility and thermal stability, allowing for more effective separation and detection by GC. nist.gov When coupled with a mass spectrometer (GC-MS), this technique provides not only quantitative information but also structural identification of the separated components based on their mass spectra.

X-ray Crystallography for Solid-State Molecular Structure Determination and Conformation Analysis

Chemical Reactivity and Derivatization Strategies of 6 Methoxy N2 Methylpyridine 2,3 Diamine

Reactivity at the Pyridine (B92270) Nitrogen Atom and its Implications

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center. Like other pyridine derivatives, 6-methoxy-N2-methylpyridine-2,3-diamine can undergo reactions at this site, which in turn can influence the reactivity of the entire molecule.

Protonation of the pyridine nitrogen can occur in the presence of acids, forming a pyridinium salt. This process alters the electron distribution within the pyridine ring, making it more electron-deficient and thus more susceptible to nucleophilic attack. Conversely, this increased electron deficiency deactivates the ring towards electrophilic substitution.

Alkylation and oxidation are also common reactions at the pyridine nitrogen. Alkylation, typically with alkyl halides, results in the formation of quaternary pyridinium salts. Oxidation, often with reagents like hydrogen peroxide or peracids, can lead to the corresponding N-oxide . The formation of the N-oxide is a significant transformation as it can electronically modify the pyridine ring, influencing the regioselectivity of subsequent functionalization reactions.

Reactions Involving the Diamine Functionality

The adjacent primary and secondary amino groups at the C2 and C3 positions of the pyridine ring are key sites for derivatization, particularly for the construction of fused heterocyclic systems.

Cyclocondensation Reactions for Fused Heterocycle Formation

The 1,2-diamine motif is a versatile precursor for the synthesis of various fused heterocycles through cyclocondensation reactions with dicarbonyl compounds or their equivalents. These reactions are fundamental in medicinal chemistry for the generation of novel scaffolds.

One of the most common applications is the synthesis of imidazo[4,5-b]pyridines . This can be achieved by reacting this compound with aldehydes, which upon cyclization and oxidation yield the corresponding imidazo[4,5-b]pyridine derivatives nih.govmdpi.com. The reaction with aldehydes in the presence of an oxidizing agent or under air oxidation leads to the formation of a five-membered imidazole ring fused to the pyridine core. For instance, reaction with various benzaldehydes can yield 2-aryl-substituted imidazo[4,5-b]pyridines nih.govmdpi.com.

Similarly, reaction with 1,2-dicarbonyl compounds, such as α-ketoesters, can lead to the formation of pyrido[2,3-b]pyrazines . For example, the condensation of 2,3-diaminopyridine (B105623) with ethyl pyruvate has been shown to produce 3-methylpyrido[2,3-b]pyrazin-2(1H)-one tetrahedron-green-chem.com. It is expected that this compound would undergo a similar reaction to yield the corresponding substituted pyrido[2,3-b]pyrazinone. These reactions are often catalyzed by acids and can be carried out under various conditions, including microwave irradiation to accelerate the process nih.govrsc.org.

| Reagent Type | Fused Heterocycle Formed |

| Aldehydes | Imidazo[4,5-b]pyridines |

| α-Diketones | Pyrido[2,3-b]pyrazines |

| α-Ketoesters | Pyrido[2,3-b]pyrazin-2(1H)-ones |

Amide and Imine Formation Reactions

The primary and secondary amino groups of this compound can readily undergo standard reactions of amines. The primary amino group at the C3 position is generally more reactive towards acylation and imine formation than the secondary methylamino group at the C2 position due to steric hindrance.

Amide formation can be achieved by reacting the diamine with acyl chlorides, anhydrides, or carboxylic acids under appropriate coupling conditions. This allows for the introduction of a wide variety of acyl groups.

Imine formation , or the formation of Schiff bases, occurs through the reaction of the primary amino group with aldehydes or ketones libretexts.orgmdpi.com. This reaction is typically acid-catalyzed and involves the elimination of a water molecule libretexts.org. The resulting imines can be stable compounds themselves or can serve as intermediates for further transformations, such as reduction to secondary amines.

Functionalization of the Pyridine Ring System

Direct functionalization of the pyridine ring of this compound offers another avenue for creating diverse derivatives. The existing substituents (methoxy and diamine groups) influence the regioselectivity of these reactions.

C-H Functionalization Methodologies at Unactivated Positions

Direct C-H functionalization has emerged as a powerful tool in organic synthesis to modify aromatic rings without the need for pre-installed functional groups researchgate.netnih.gov. For pyridine rings, C-H functionalization is often directed to the positions ortho to the nitrogen atom due to the directing effect of the nitrogen lone pair nih.govslideshare.net. However, achieving functionalization at other "unactivated" positions can be challenging.

In the case of this compound, the positions available for C-H functionalization are C4 and C5. The electronic effects of the methoxy (B1213986) and amino groups would influence the reactivity of these sites. Transition metal-catalyzed reactions, particularly with palladium, have been widely used for the C-H arylation of pyridine derivatives nih.govrsc.orgacs.org. These methods often employ a directing group to control the regioselectivity. The amino groups on the target molecule could potentially act as directing groups, guiding the functionalization to a specific position.

| C-H Functionalization Method | Potential Products |

| Palladium-catalyzed C-H arylation | C4- or C5-aryl derivatives |

| Radical-based functionalization | Introduction of various functional groups at C4 or C5 |

Nucleophilic Aromatic Substitution on Pyridine Systems

The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNA), especially when a good leaving group is present youtube.comstackexchange.com. The methoxy group at the C6 position of this compound can potentially act as a leaving group in SNA reactions, although it is not as effective as a halide.

The substitution of a methoxy group on a pyridine ring typically requires harsh conditions or the presence of strong electron-withdrawing groups to activate the ring researchgate.netrsc.org. The amino groups on the target molecule are electron-donating, which would disfavor nucleophilic attack on the ring. However, under specific conditions, such as with strong nucleophiles or through metal-catalyzed processes, the methoxy group could be displaced by other nucleophiles like amines or thiols researchgate.net. The regioselectivity of nucleophilic attack on the pyridine ring generally favors the C2 and C4 positions due to the ability of the nitrogen atom to stabilize the negatively charged intermediate stackexchange.com. In this molecule, the C6 position is analogous to the C2 position in terms of its proximity to the nitrogen.

Derivatization Strategies for Analytical Characterization and Further Synthetic Utility

Derivatization of this compound serves two primary purposes: enhancing its detectability for analytical quantification and modifying its structure to serve as a precursor for further synthesis. The presence of primary and secondary amine groups allows for a variety of chemical modifications.

For quantitative analysis, particularly in complex matrices, derivatization is a common strategy to improve the chromatographic properties and detector response for compounds like this compound, which may lack a strong chromophore or fluorophore.

High-Performance Liquid Chromatography (HPLC):

Pre-column derivatization is frequently employed to introduce a fluorescent or UV-absorbing tag onto the amine groups, significantly lowering the limits of detection. Common reagents for this purpose include:

Dansyl Chloride (DNS-Cl): This reagent reacts with both primary and secondary amines under alkaline conditions to yield highly fluorescent sulfonamide derivatives. The resulting derivatives can be readily detected by fluorescence detectors, offering high sensitivity. usda.gov

o-Phthalaldehyde (OPA): In the presence of a thiol, OPA reacts selectively with primary amines to form fluorescent isoindole derivatives. nih.govjasco-global.comjascoinc.com This allows for the specific derivatization of the 3-amino group of this compound.

9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl is another widely used reagent that reacts with both primary and secondary amines to produce stable, fluorescent derivatives. nih.govthermofisher.com

| Derivatization Reagent | Target Amine | Detection Method | Advantages |

| Dansyl Chloride (DNS-Cl) | Primary and Secondary | Fluorescence, UV | High sensitivity, stable derivatives |

| o-Phthalaldehyde (OPA) | Primary | Fluorescence | Rapid reaction, selective for primary amines |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary and Secondary | Fluorescence | Stable derivatives, good sensitivity |

Gas Chromatography-Mass Spectrometry (GC-MS):

To improve the volatility and thermal stability of this compound for GC-MS analysis, derivatization is often necessary. Common approaches include:

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on the amine groups with trimethylsilyl (TMS) groups. This process reduces the polarity and increases the volatility of the compound.

Acylation: The use of acylating agents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) introduces fluorinated acyl groups. These derivatives are not only more volatile but also provide enhanced sensitivity in electron capture detection (ECD) and characteristic fragmentation patterns in mass spectrometry.

Alkylation: Alkylating reagents can also be employed to modify the amine functionalities, thereby improving the chromatographic behavior of the compound.

| Derivatization Technique | Common Reagents | Purpose |

| Silylation | BSTFA, MSTFA | Increase volatility, reduce polarity |

| Acylation | TFAA, PFPA | Increase volatility, enhance detection (ECD), provide characteristic mass spectra |

| Alkylation | Various alkylating agents | Improve chromatographic properties |

The ortho-diamine arrangement on the pyridine ring of this compound is a key structural feature that allows it to serve as a versatile building block for the synthesis of various heterocyclic compounds. This reactivity is analogous to that of ortho-phenylenediamines, which are well-established precursors in heterocyclic synthesis.

Synthesis of Fused Heterocycles:

The adjacent amino groups can readily undergo condensation reactions with 1,2-dicarbonyl compounds or their equivalents to form fused five- or seven-membered rings.

Imidazopyridines: Reaction with aldehydes, carboxylic acids, or their derivatives can lead to the formation of imidazo[4,5-b]pyridine scaffolds. For instance, a similar compound, 6-methoxypyridine-2,3-diamine, has been shown to react with carbon disulfide in the presence of potassium hydroxide to form an imidazo[4,5-b]pyridine-2-thione. mdpi.com This suggests that this compound could be a valuable precursor for a variety of substituted imidazopyridines, which are known to possess a wide range of biological activities. mdpi.comnih.gov

Quinoxalines: Condensation with 1,2-diketones is a classical and efficient method for the synthesis of quinoxalines. nih.govacgpubs.org By reacting this compound with various diketones, a library of novel quinoxaline derivatives with a fused pyridine ring (azoloquinoxalines) could be generated. These compounds are of interest due to their diverse pharmacological properties.

Benzodiazepines: The reaction of ortho-diamines with ketones is a common route to 1,5-benzodiazepines. nih.govresearchgate.net Similarly, this compound could be reacted with various cyclic and acyclic ketones to produce pyridodiazepines, a class of compounds with potential applications in medicinal chemistry.

The synthetic utility of this compound as a precursor is largely centered on the reactivity of its ortho-diamine moiety, providing access to a range of fused heterocyclic systems.

| Reagent Type | Resulting Heterocycle | Potential Applications |

| Aldehydes, Carboxylic Acids, CS2 | Imidazo[4,5-b]pyridines | Medicinal Chemistry |

| 1,2-Diketones | Azoloquinoxalines | Pharmaceuticals, Materials Science |

| Ketones | Pyridodiazepines | Medicinal Chemistry |

Computational and Theoretical Investigations of 6 Methoxy N2 Methylpyridine 2,3 Diamine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are employed to determine the electronic structure and energy of a molecule. Methods like Hartree-Fock (HF) are considered ab initio as they are derived directly from theoretical principles. Density Functional Theory (DFT) is another widely used method that calculates the electronic energy based on the electron density, offering a favorable balance between accuracy and computational cost. These calculations are fundamental to predicting a wide range of molecular properties.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the coordinates of the atoms that correspond to the minimum energy on the potential energy surface.

For 6-methoxy-N2-methylpyridine-2,3-diamine, conformational analysis is particularly important due to the presence of rotatable single bonds associated with the methoxy (B1213986) (-OCH₃) and methylamino (-NHCH₃) groups. Rotation around the C-O, O-CH₃, C-N, and N-CH₃ bonds can lead to various conformers, each with a different spatial arrangement and energy. By systematically exploring these rotations, a computational chemist can identify the most stable conformer (the global minimum) and other low-energy conformers (local minima). This information is crucial as the molecule's shape influences its physical properties and biological interactions.

Illustrative Data: Relative Energies of Hypothetical Conformers Below is a hypothetical table illustrating the kind of data that a conformational analysis using DFT (e.g., at the B3LYP/6-311+G(d,p) level of theory) would generate.

| Conformer | Dihedral Angle (C-C-O-C) | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 0° (planar) | 180° (anti) | 0.00 |

| 2 | 180° (anti) | 180° (anti) | 1.25 |

| 3 | 0° (planar) | 0° (syn) | 2.10 |

| 4 | 180° (anti) | 0° (syn) | 3.50 |

Once the optimized geometry is obtained, its electronic properties can be analyzed. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. It maps regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack), which is invaluable for predicting non-covalent interactions and sites of reaction.

Illustrative Data: Calculated Electronic Properties This table shows typical electronic properties that would be calculated for the molecule.

| Parameter | Value (Illustrative) |

| HOMO Energy | -5.85 eV |

| LUMO Energy | -1.20 eV |

| HOMO-LUMO Gap (ΔE) | 4.65 eV |

| Dipole Moment | 2.50 Debye |

Quantum chemical methods can accurately predict various spectroscopic parameters. By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be determined. researchgate.net Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated by determining the magnetic shielding around each nucleus.

A strong correlation between the predicted and experimentally measured spectra serves as a robust validation of the calculated molecular structure. nih.gov Discrepancies can, in turn, help refine the interpretation of experimental data.

Illustrative Data: Comparison of Predicted and Experimental Vibrational Frequencies This table demonstrates how calculated vibrational frequencies are often scaled to better match experimental results.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| 1 | 3450 | 3312 | 3310 | N-H stretch (NH₂) |

| 2 | 3080 | 2957 | 2955 | C-H stretch (aromatic) |

| 3 | 1615 | 1550 | 1548 | C=C stretch (pyridine ring) |

| 4 | 1250 | 1200 | 1202 | C-O stretch (methoxy) |

DFT calculations are also used to quantify chemical reactivity through various indices derived from FMO energies. These "global reactivity descriptors" include:

Chemical Potential (μ): A measure of the tendency of electrons to escape from the system.

Chemical Hardness (η): Resistance to change in electron configuration.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.

Molecular Dynamics Simulations

While quantum calculations excel at describing static electronic structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD applies classical mechanics to simulate the movement of atoms and molecules, providing a "movie" of their motions and interactions.

For a flexible molecule like this compound, MD simulations are ideal for exploring its conformational landscape in a condensed phase (e.g., in water). An MD simulation would reveal how the molecule transitions between the various low-energy conformers identified by quantum calculations. rsc.org

By analyzing the simulation trajectory, researchers can determine the relative populations of different conformers, the lifetimes of specific conformations, and the flexibility of different parts of the molecule, such as the side chains. This dynamic information is crucial for understanding how the molecule might interact with a biological receptor or other molecules in a real-world environment.

Lack of Specific Computational and Theoretical Investigations on this compound Hinders In-Depth Analysis

Despite a thorough search for computational and theoretical studies on the chemical compound this compound, a notable scarcity of specific research in this area prevents a detailed analysis as outlined. The existing body of scientific literature does not appear to contain in-depth investigations into the solvent effects on its molecular behavior, elucidation of its reaction mechanisms using computational methods, or the prediction of its molecular interactions within theoretical frameworks.

While general principles of computational chemistry and theoretical analysis are well-established, their specific application to this compound has not been extensively reported in publicly available research. Computational techniques such as Density Functional Theory (DFT) and molecular docking are commonly employed to understand the properties and behaviors of molecules. For instance, DFT could be used to predict the geometric and electronic structure of the molecule, while molecular docking could offer insights into its potential interactions with biological targets. However, the absence of published studies applying these methods to this compound means that no specific data on these aspects is available.

Similarly, the investigation of solvent effects, which is crucial for understanding a compound's behavior in different chemical environments, appears to be an unexplored area for this specific molecule. Such studies would typically involve computational models to simulate how the presence of a solvent influences the compound's conformation and reactivity.

Furthermore, the elucidation of reaction mechanisms through computational methods, a powerful tool for understanding chemical transformations at a molecular level, has not been documented for this compound. This would involve calculating transition states and reaction pathways to determine the most likely mechanisms for its chemical reactions.

Advanced Applications in Ligand Design and Coordination Chemistry

6-methoxy-N2-methylpyridine-2,3-diamine as a Multidentate Ligand Precursor

The compound this compound serves as a foundational building block for creating sophisticated multidentate ligands. Its structure, which incorporates a pyridine (B92270) ring and two amino groups at the 2 and 3 positions, provides multiple coordination sites for binding to metal ions. The presence of a methoxy (B1213986) group at the 6-position and a methyl group on the exocyclic nitrogen (N2) further refines its chemical properties, making it a versatile precursor in coordination chemistry.

Pyridine-diamine ligands are designed to form stable chelate rings with metal centers, a fundamental principle in coordination chemistry. The lone pair of electrons on the pyridine nitrogen atom makes it an excellent Lewis base and a primary coordination site. researchgate.net The adjacent diamine groups at the 2 and 3 positions can also donate their lone pairs, allowing the molecule to act as a bidentate or even a tridentate ligand.

The design of these ligands often focuses on creating a specific "bite angle" (the N-Metal-N angle), which is crucial for stabilizing particular geometries around the metal ion. nsf.gov In the case of 2,3-diaminopyridine (B105623) derivatives, the formation of a five-membered chelate ring involving the pyridine nitrogen and one of the amino nitrogens is a common and stable coordination mode. pvpcollegepatoda.org The specific arrangement of donor atoms in this compound is well-suited for creating stable complexes with a variety of transition metals.

The performance of a ligand in a metal complex is heavily influenced by both steric and electronic factors. nih.govacs.org The substituents on the pyridine ring and the amino groups can be systematically varied to tune the properties of the resulting metal complex. nih.gov

Steric Effects: The methyl group on the N2-amine introduces steric bulk near the coordination site. This steric hindrance can influence the coordination geometry, potentially favoring specific isomers or preventing the coordination of larger substrates in a catalytic cycle. mdpi.com The position of the substituents is critical; for instance, groups at the α-position (adjacent to the pyridine nitrogen) can have a more significant steric impact than those at other positions. acs.org This controlled steric environment is a key tool for achieving selectivity in catalytic reactions. mdpi.com

| Substituent | Position | Effect | Impact on Ligand Performance |

|---|---|---|---|

| Methoxy (-OCH₃) | 6-position | Electronic (Electron-Donating) | Increases basicity of pyridine N, enhances donor strength, stabilizes metal center. |

| Methyl (-CH₃) | N2-amine | Electronic (Electron-Donating) & Steric | Increases basicity of amino N; introduces steric bulk, influencing coordination geometry and catalytic selectivity. |

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using this compound as a ligand precursor typically involves reacting it with a suitable metal salt in an appropriate solvent. orientjchem.org The resulting complexes can be isolated as crystalline solids and their structures and properties can be thoroughly investigated using a range of analytical techniques.

Characterization of these new complexes is crucial for understanding their structure and bonding. stjohns.edu Standard methods include:

Spectroscopic Techniques: FT-IR, ¹H NMR, and ¹³C NMR spectroscopies are used to confirm the coordination of the ligand to the metal center. orientjchem.org

UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the complex, such as metal-to-ligand charge-transfer (MLCT) bands, which are important for applications in photochemistry and solar cells. stjohns.edu

Elemental Analysis and Mass Spectrometry: These methods confirm the elemental composition and molecular weight of the synthesized complexes. nih.govacs.org

Pyridine-diamine ligands can exhibit a variety of coordination modes depending on the metal ion, the reaction conditions, and the specific ligand structure. pvpcollegepatoda.org For a ligand like this compound, the primary binding sites are the pyridine nitrogen and the two amino nitrogens.

Common coordination modes include:

Bidentate Chelation: The most common mode involves the pyridine nitrogen and one of the adjacent amino nitrogens binding to a single metal center to form a stable five-membered ring. researchgate.net

Monodentate Coordination: Less commonly, the ligand might coordinate through only the pyridine nitrogen, leaving the diamine groups uncoordinated or involved in hydrogen bonding. pvpcollegepatoda.org

Bridging Coordination: The ligand can bridge two or more metal centers. For example, the pyridine nitrogen could bind to one metal while one or both amino groups bind to another, leading to the formation of polynuclear complexes or coordination polymers. nsf.gov

| Coordination Mode | Binding Sites Involved | Resulting Structure |

|---|---|---|

| Bidentate (Chelating) | Pyridine-N, Amino-N | Mononuclear complex with a 5-membered chelate ring |

| Monodentate | Pyridine-N | Mononuclear complex, amino groups may be non-coordinating |

| Bidentate (Bridging) | Pyridine-N (to M1), Amino-N (to M2) | Dinuclear or polynuclear complex |

The electronic and geometric structures of transition metal complexes are intrinsically linked and are dictated by the nature of both the metal ion and the surrounding ligands. rsc.org Pyridine-based ligands can form complexes with various geometries, including square planar, tetrahedral, and octahedral, depending on the coordination number and the d-electron count of the metal. wikipedia.org

The strong electron-donating nature of this compound influences the ligand field strength. A stronger ligand field can lead to a larger splitting of the d-orbitals, which affects the spin state of the complex (high-spin vs. low-spin) and its magnetic properties. acs.org The geometry of the complex is also impacted by the steric constraints of the ligand. The bulky methyl group can enforce a distorted geometry around the metal center, which can be beneficial for creating a vacant coordination site required for catalysis. rsc.org

Catalytic Applications of Metal-Ligand Systems

Metal complexes derived from pyridine-diamine ligands are effective catalysts for a wide range of organic transformations. The ability to systematically tune the steric and electronic properties of the ligand allows for the optimization of catalytic activity and selectivity. acs.org

Potential catalytic applications for complexes of this compound include:

Cross-Coupling Reactions: Palladium complexes with pyridine-based ligands have shown high efficiency as precatalysts in Suzuki-Miyaura and Heck cross-coupling reactions, which are fundamental for C-C bond formation. nih.govacs.org The electron-rich nature of the ligand can facilitate the oxidative addition step in the catalytic cycle.

Polymerization: Transition metal complexes with pyridylamido-type ligands are used as catalysts for olefin polymerization. mdpi.com The ligand's structure plays a crucial role in determining the stereoselectivity of the polymerization process. mdpi.com

Oxidation Catalysis: Iron complexes with tetradentate pyridine-diamine ligands have demonstrated excellent efficiency in the catalytic oxidation of C-H and C=C bonds using hydrogen peroxide. acs.org

Hydrogen Evolution: Cobalt complexes with polypyridyl-amine ligands have been studied for catalytic hydrogen (H₂) production. nih.gov The electronic properties of the ligand are key to lowering the overpotential required for this process. nih.gov Terpyridine-metal complexes have also been investigated for various catalytic transformations, including reduction reactions. nih.gov

The tailored design of the this compound ligand, with its specific electronic and steric attributes, makes its metal complexes promising candidates for developing highly efficient and selective catalysts for these and other important chemical reactions.

Investigation of Molecular Interactions with Biomacromolecules (Focus on Chemical Mechanisms)

The substituted diaminopyridine motif is a common feature in molecules designed to interact with biological targets, particularly protein kinases. The ability of the pyridine ring to participate in hydrogen bonding and π-stacking, combined with the hydrogen bond donor/acceptor capacity of the amino groups, allows for specific and high-affinity binding within protein active sites. nih.gov

Computational methods are indispensable tools for predicting and analyzing the interaction between a small molecule like this compound and a biomacromolecule. nih.gov

Molecular Docking is used to predict the preferred orientation of the compound when bound to a target protein. mdpi.com This technique places the molecule into the binding site of a protein and uses a scoring function to estimate the binding affinity. nih.gov For a diaminopyridine derivative targeting a protein kinase, docking studies can reveal key interactions, such as hydrogen bonds between the amino groups and backbone residues of the kinase hinge region, a common binding motif for kinase inhibitors. nih.govmdpi.com

Molecular Dynamics (MD) Simulations provide a dynamic view of the protein-ligand complex over time. frontiersin.orgnih.govmdpi.com Starting from a docked pose, an MD simulation can assess the stability of the interaction and characterize the conformational changes in both the protein and the ligand upon binding. nih.gov These simulations allow for the detailed analysis of interaction networks, including the role of water molecules at the binding interface, and can be used to calculate binding free energies using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area). nih.govmdpi.com

| Computational Method | Purpose | Key Information Provided |

| Molecular Docking | Predict binding pose and estimate affinity. | Binding orientation, docking score, key interactions (H-bonds, π-stacking). nih.govmdpi.com |

| Molecular Dynamics (MD) | Assess complex stability and dynamics. | Conformational changes, stability of interactions over time, role of solvent. frontiersin.orgnih.gov |

| MM-GBSA/PBSA | Calculate binding free energy. | Quantitative estimation of binding affinity (ΔGbind). nih.govmdpi.com |

This table outlines the primary computational techniques used to study the interactions of small molecules with biomacromolecular targets.

Experimental validation of computational predictions is crucial for confirming and quantifying molecular interactions. A suite of biophysical techniques can be employed for this purpose.

Spectroscopic Methods:

UV-Vis Spectroscopy: This technique can monitor binding if the interaction causes a change in the chromophore's environment. ste-mart.com Titrating a protein solution with the ligand and observing shifts in the absorbance spectrum can be used to determine the binding constant (Kd). uniroma1.itandreabellelli.it

Fluorescence Spectroscopy: Binding events can be monitored by observing changes in the intrinsic fluorescence of a protein (from tryptophan or tyrosine residues) or the fluorescence of the ligand itself. nih.gov Quenching or enhancement of the fluorescence signal upon titration is a sensitive indicator of binding and can be used to quantify the interaction. nih.gov

Chromatographic Methods:

Affinity Chromatography: This method provides a direct way to study binding by immobilizing the target protein on a solid support. wikipedia.orgunc.edu A solution containing the ligand is passed through the column; if the ligand binds, its elution will be retarded. nih.govnih.gov This technique is powerful for identifying binding partners from complex mixtures. sigmaaldrich.com

Calorimetric Methods:

Isothermal Titration Calorimetry (ITC): Considered the gold standard for measuring binding thermodynamics, ITC directly measures the heat released or absorbed during a binding event. springernature.comresearchgate.net A single ITC experiment can determine the binding affinity (Ka), stoichiometry (n), and enthalpy (ΔH) of the interaction, from which the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. nih.govtainstruments.com

| Technique | Principle | Parameters Determined |

| UV-Vis Spectroscopy | Change in light absorbance upon binding. | Binding constant (Kd). ste-mart.comuniroma1.it |

| Fluorescence Spectroscopy | Change in fluorescence intensity or wavelength. | Binding constant (Kd), stoichiometry. nih.govnih.gov |

| Affinity Chromatography | Separation based on specific binding to an immobilized partner. | Qualitative binding, relative affinity. wikipedia.orgnih.gov |

| Isothermal Titration Calorimetry (ITC) | Measurement of heat change during titration. | Ka, Kd, ΔH, ΔS, ΔG, stoichiometry (n). springernature.comnih.gov |

This table compares common experimental methods for analyzing and quantifying the interactions between small molecules and biomacromolecules.

Future Research Directions and Unexplored Avenues for 6 Methoxy N2 Methylpyridine 2,3 Diamine

Development of Novel and Sustainable Synthetic Routes

The imperative for green chemistry is reshaping the synthesis of heterocyclic compounds. iciq.orgnih.gov Future research should prioritize the development of sustainable and efficient synthetic routes to 6-methoxy-N2-methylpyridine-2,3-diamine, moving beyond traditional methods that may involve harsh conditions or expensive reagents. researchgate.net

Key areas for exploration include:

Biocatalytic Approaches: The use of enzymes in synthetic chemistry offers high selectivity under mild conditions. researchgate.net Research into identifying or engineering enzymes for the asymmetric dearomatization of pyridine (B92270) precursors could lead to highly efficient and environmentally benign syntheses of chiral diamine derivatives. researchgate.net Investigating biocatalytic routes starting from renewable feedstocks is another promising avenue. cmu.edu

Flow Chemistry: Continuous flow reactors offer significant advantages over batch processes, including enhanced safety, improved reproducibility, and reduced energy consumption. mdpi.comresearchgate.net The application of microwave-assisted flow chemistry, which has been successfully used for the one-step synthesis of other pyridine derivatives, could be adapted for the production of this compound, potentially leading to higher yields and shorter reaction times. ontosight.ainih.gov

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product, minimizing waste and simplifying procedures. iciq.org Designing novel MCRs for the one-pot synthesis of functionalized 2,3-diaminopyridine (B105623) scaffolds would be a significant advancement. researchgate.net

Catalyst-Free and Alternative Energy Sources: Exploring catalyst-free reaction conditions and the use of alternative energy sources like microwave irradiation and ultrasonication are central tenets of green chemistry. iciq.orgdtic.mil Investigating these approaches for the synthesis of this compound could lead to more sustainable and cost-effective production methods. dtic.milacs.org

Exploration of Advanced Functionalization Strategies for Unique Derivatization

The functional versatility of this compound is largely untapped. Future research should focus on advanced functionalization strategies to create a diverse library of derivatives with unique properties.

Promising strategies include:

C-H Activation: Direct C-H functionalization has emerged as a powerful tool for the efficient modification of heterocyclic compounds. rsc.org Exploring transition-metal catalyzed C-H activation would allow for the direct introduction of various functional groups onto the pyridine ring, bypassing the need for pre-functionalized starting materials. mdpi.comnih.gov Given the electronic nature of the pyridine ring, developing methods for selective functionalization at different positions would be a key challenge and a significant achievement. researchgate.netrsc.org

Late-Stage Functionalization: The ability to modify complex molecules in the final steps of a synthetic sequence is highly valuable, particularly in drug discovery. cmu.edu Developing late-stage functionalization techniques for this compound would enable the rapid generation of analogues for structure-activity relationship studies. iciq.orgcmu.edu A tandem C-H fluorination and nucleophilic aromatic substitution approach, for instance, could be explored to introduce a wide range of substituents at the position alpha to the nitrogen. researchgate.netcmu.eduontosight.ai

Selective Methylation and Alkylation: The N2-methyl group offers a point for further modification. However, developing highly selective methods for methylation or the introduction of other alkyl groups at specific positions on the pyridine ring or the amino groups is a challenge. dtic.mil Rhodium-catalyzed C-3/5 methylation of pyridines using temporary dearomatization is an example of an advanced technique that could be investigated. dntb.gov.uaresearchgate.net

Integration with Artificial Intelligence and Machine Learning for Predictive Molecular Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. researchgate.netresearchgate.netaip.org These computational tools can be leveraged to accelerate the design and discovery of novel this compound derivatives with desired properties.

Future research in this area should focus on:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models can help to predict the biological activity of novel derivatives based on their chemical structure. cmu.edunih.govdtic.milacs.org These models can guide the design of compounds with enhanced efficacy for specific therapeutic targets. cmu.edu

In Silico Design and Molecular Docking: Computational techniques like molecular docking can be used to predict the binding affinity and interaction of designed molecules with biological targets. researchgate.netresearchgate.net This in silico approach can prioritize the synthesis of compounds with the highest potential for desired biological activity, saving time and resources. mdpi.comontosight.ai

Predictive Models for Physicochemical Properties: Machine learning algorithms can be trained to predict various physicochemical properties of molecules, such as solubility, stability, and toxicity. iciq.orgresearchgate.netacs.org Applying these models to a virtual library of this compound derivatives would enable the early identification of candidates with favorable drug-like properties. researchgate.net

Generative Models for de Novo Design: Advanced AI techniques, including generative models, can propose entirely new molecular structures with optimized properties. researchgate.net These models could be used to design novel pyridine-based compounds with unique functionalities for applications beyond medicine.

Expansion into Novel Catalytic Systems and Material Science Applications

The unique electronic and structural features of this compound suggest its potential for applications beyond its current use. Future research should explore its utility in catalysis and material science.

Potential avenues for investigation include:

Novel Catalytic Systems: Diaminopyridine ligands have been shown to form active catalysts with transition metals for polymerization reactions. cmu.edu The chelating nature of this compound makes it an interesting candidate for the development of novel catalysts for a variety of organic transformations. nih.govacs.org Its derivatives could also be explored as organocatalysts. researchgate.netresearchgate.net

Pyridine-Based Polymers and Materials: Pyridine-containing polymers exhibit interesting electronic and optical properties, making them suitable for applications in electronics and optoelectronics. ontosight.aidtic.milaip.org The incorporation of this compound as a monomer or a functional unit in polymers could lead to new materials with tailored properties for applications such as polymer light-emitting devices (PLEDs). mdpi.comdtic.mil

Liquid Crystalline Materials: Substituted pyridine derivatives have been shown to exhibit liquid crystalline properties. rsc.orgresearchgate.net The rigid core and potential for intermolecular interactions in derivatives of this compound make them promising candidates for the design of novel liquid crystalline materials. rsc.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-methoxy-N2-methylpyridine-2,3-diamine, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 2,3-diaminopyridine derivatives with methyl halides under basic conditions (e.g., NaH or K₂CO₃ in DMF or ethanol). Reaction parameters such as temperature (typically 60–80°C), solvent polarity, and stoichiometric ratios of reagents must be optimized. Progress can be monitored using TLC (silica gel, ethyl acetate/hexane eluent) or HPLC (C18 column, acetonitrile/water mobile phase) . Post-synthesis purification may involve recrystallization or column chromatography.

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy group at position 6, methylamine at N2) and aromatic proton splitting.

- Mass spectrometry (MS) : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns.

- Elemental analysis : Ensure stoichiometric agreement with the molecular formula (C₇H₁₀N₃O).

- HPLC with UV detection : Assess purity (>95%) using a reverse-phase column .

Q. What are the key stability considerations for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible). Monitor degradation via:

- UV-Vis spectroscopy : Track absorbance changes in λ_max regions (e.g., 260–280 nm for pyridine derivatives).

- FTIR : Detect oxidation or hydrolysis of amine/methoxy groups.

- X-ray diffraction (XRD) : Assess crystallinity changes. Store in airtight, light-resistant containers at –20°C for long-term stability .

Advanced Research Questions

Q. How do substituent effects (e.g., methoxy vs. ethyl groups) influence the electronic and steric properties of pyridine-2,3-diamine derivatives?

- Methodological Answer : Perform comparative studies using:

- Density Functional Theory (DFT) : Calculate electron density maps, HOMO-LUMO gaps, and Mulliken charges to predict reactivity.

- X-ray crystallography : Resolve 3D structures to analyze steric hindrance from substituents.

- Kinetic studies : Compare reaction rates in nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) to quantify substituent effects .

Q. What mechanistic insights can be gained from studying the oxidation/reduction behavior of this compound?

- Methodological Answer : Use cyclic voltammetry (CV) to identify redox potentials in aprotic solvents (e.g., DMF with 0.1 M TBAPF₆). Correlate results with computational models (DFT) to assign oxidation sites (e.g., amine vs. methoxy groups). For reduction, employ LiAlH₄ or NaBH₄ and track intermediates via in-situ IR spectroscopy .

Q. How can this compound serve as a precursor for heterocyclic scaffolds in medicinal chemistry?

- Methodological Answer : Explore its use in synthesizing fused-ring systems (e.g., pyridopyrimidines or imidazopyridines) via:

- Cyclocondensation : React with aldehydes or ketones under acidic conditions.

- Cross-coupling : Utilize Pd-catalyzed reactions (e.g., Buchwald-Hartwig) to introduce aryl/heteroaryl groups.

- Biological screening : Test derived compounds for enzyme inhibition (e.g., kinase assays) or receptor binding (SPR or ITC) .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

- Methodological Answer : Employ hyphenated techniques:

- LC-MS/MS : Detect and quantify sub-ppm levels of byproducts (e.g., demethylated or dimerized species).

- GC-MS with derivatization : Analyze volatile impurities after silylation or acylation.

- NMR impurity profiling : Use ¹H–¹³C HSQC to resolve overlapping signals in complex mixtures .

Data Contradictions and Resolution

Q. Conflicting reports exist on the solubility of this compound in polar vs. nonpolar solvents. How can this be reconciled?

- Methodological Answer : Conduct systematic solubility tests in solvents (e.g., water, DMSO, ethanol, chloroform) using gravimetric or UV-Vis methods. Note that the dihydrochloride salt form (CAS 94166-63-9) is more water-soluble than the free base. Document pH-dependent solubility (e.g., in buffered solutions) to clarify discrepancies .

Q. How do spectral data for this compound vary between free base and salt forms (e.g., dihydrochloride)?

- Methodological Answer : Compare NMR shifts in D₂O (salt form) vs. DMSO-d₆ (free base). Protonation at N2 in the dihydrochloride form deshields adjacent aromatic protons, causing downfield shifts (~0.3–0.5 ppm). IR spectra will show distinct N–H stretching frequencies for amine vs. ammonium ions .

Methodological Recommendations

- Synthetic Optimization : Use DoE (Design of Experiments) to map parameter interactions (e.g., temperature vs. solvent) .

- Computational Validation : Pair experimental data with Gaussian or ORCA software outputs for mechanistic clarity .

- Collaborative Reproducibility : Share raw spectral data (e.g., via Zenodo) and synthetic protocols to address reproducibility gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.